4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid
Overview
Description
4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid is an organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a trifluoromethyl group attached to the benzene ring and a carboxylic acid group at the second position of the benzothiophene ring
Mechanism of Action
Target of Action
It’s known that many trifluoromethyl group-containing drugs have been approved by the fda over the last 20 years . These drugs exhibit numerous pharmacological activities, suggesting that the trifluoromethyl group plays a significant role in their mechanism of action .
Mode of Action
It’s worth noting that the trifluoromethyl group is often incorporated into potential drug molecules, enhancing their syntheses and uses for various diseases and disorders . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine (TFMP) derivatives .
Biochemical Pathways
It’s known that the degradation of some fluorinated drugs by microorganisms can produce fluorometabolites . This suggests that 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid might also undergo microbial biotransformation, potentially affecting various biochemical pathways.
Pharmacokinetics
It’s known that the trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency , which could impact the bioavailability of 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid.
Result of Action
Some salicylanilide esters with 4-(trifluoromethyl)benzoic acid have shown antifungal activity against various fungal strains . This suggests that 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid might also exhibit similar biological activities.
Action Environment
It’s known that the stability of the carbon-fluorine bond in organofluorine compounds can inhibit their biodegradation by microorganisms . This suggests that environmental factors such as microbial presence and activity could potentially influence the action and stability of 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid.
Biochemical Analysis
Biochemical Properties
4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can lead to changes in metabolic flux and the levels of specific metabolites .
Cellular Effects
The effects of 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the expression of genes involved in oxidative stress responses and metabolic pathways, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, leading to changes in gene expression and cellular function. The compound’s ability to modulate enzyme activity is particularly significant in the context of oxidative stress responses and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical properties and cellular effects over time .
Dosage Effects in Animal Models
The effects of 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of oxidative stress responses and metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including oxidative damage and disruptions in cellular metabolism .
Metabolic Pathways
4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that play critical roles in these processes. The compound’s interactions with these enzymes can lead to changes in metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation within different cellular compartments, influencing its biochemical properties and cellular effects .
Subcellular Localization
The subcellular localization of 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of readily available raw materials and efficient reaction conditions to ensure high yield and purity. The process may include steps such as acylation, nucleophilic substitution, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antifungal and antibacterial agent. .
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoic acid: Shares the trifluoromethyl group but lacks the benzothiophene ring.
4-(Trifluoromethyl)benzyl alcohol: Contains the trifluoromethyl group and a benzyl alcohol moiety.
4-(Trifluoromethyl)phenol: Features the trifluoromethyl group and a phenol group
Uniqueness
4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid is unique due to the combination of the trifluoromethyl group and the benzothiophene ring. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
4-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3O2S/c11-10(12,13)6-2-1-3-7-5(6)4-8(16-7)9(14)15/h1-4H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVNCWBGCFGVAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(SC2=C1)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618706 | |
Record name | 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
826995-55-5 | |
Record name | 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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